(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry. This compound features a pyrrolidine ring that is substituted with a 2-aminothiazole group, contributing to its potential biological activities. The compound is classified as an amino acid derivative and is notable for its role in various synthetic and biological applications.
The compound is cataloged under the Chemical Abstracts Service number 871716-68-6. It falls under the category of pyrrolidine derivatives, which are known for their diverse pharmacological properties. As a member of this class, (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is primarily utilized in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate can be achieved through several methods, typically involving the coupling of tert-butyl carbamate with a thiazole derivative. A common approach utilizes the following steps:
For example, one synthesis route may involve using tert-butyl chloroformate in the presence of a base to facilitate the formation of the desired carboxylate .
The molecular structure of (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate can be represented as follows:
Key structural features include:
Crystallographic studies provide insights into bond lengths, angles, and molecular geometry, which are crucial for understanding reactivity and interaction with biological systems .
(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate is involved in various chemical reactions that highlight its reactivity:
These reactions are essential for modifying the compound for specific biological activities or enhancing its pharmacological profile .
The mechanism of action for (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with biological targets, particularly enzymes or receptors relevant to disease pathways. The aminothiazole group may facilitate binding through hydrogen bonding or π-stacking interactions, while the pyrrolidine ring can contribute to conformational stability.
Research indicates that compounds similar to this structure may act as enzyme inhibitors or modulators by fitting into active sites due to their spatial configuration and functional groups .
The physical properties of (R)-tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate include:
Chemical properties include:
These properties influence its suitability for various formulations in pharmaceutical applications .
(R)-tert-butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate has several scientific applications:
The systematic IUPAC name for this compound is (R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate. The prefix "(R)" explicitly denotes the absolute configuration at the chiral center (C2 of the pyrrolidine ring), indicating a specific three-dimensional arrangement of atoms. This stereochemistry is critical for biological interactions and synthetic applications. The core structure comprises:
The stereocenter arises from the asymmetric carbon at the pyrrolidine's C2 position, where the thiazole moiety attaches. The (R)-configuration is preserved under standard storage conditions (4°C, protected from light) [1]. The canonical SMILES representation further confirms stereochemistry: CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CSC(=N2)N
[1] [9].
Molecular Formula: C₁₂H₁₉N₃O₂S [1] [2] [9]Molecular Weight: 269.36 g/mol [1] [4]
Key Physicochemical Properties:
Property | Value | Significance |
---|---|---|
LogP | 2.7973 | Moderate lipophilicity (suggests reasonable membrane permeability) |
Topological Polar Surface Area (TPSA) | 68.45 Ų | Indicates moderate polarity and potential for hydrogen bonding |
Hydrogen Bond Acceptors | 5 | Impacts solubility and protein binding |
Hydrogen Bond Donors | 1 | Influences aqueous solubility |
Rotatable Bonds | 1 | Suggests conformational rigidity |
The compound's moderate LogP and TPSA values align with drug-like properties, making it a valuable intermediate in pharmaceutical synthesis. It requires storage at 4°C with protection from light to maintain stability [1].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8